1-Benzhydryl-3-isopropylazetidin-3-ol
Description
Overview of Azetidine (B1206935) Heterocycles in Organic Synthesis and Chemical Biology
Azetidines, which are four-membered saturated nitrogen-containing heterocycles, represent a significant class of compounds in both organic synthesis and medicinal chemistry. medwinpublishers.com Initially considered by some as mere analogues of more reactive aziridines or less strained pyrrolidines, azetidines have carved out a distinct and valuable niche. rsc.org Their presence in natural products and pharmacologically active synthetic compounds has spurred considerable interest in their synthesis and application. nih.gov The unique properties endowed by the azetidine ring make it a valuable scaffold for developing new chemical entities. medwinpublishers.com
The defining feature of the azetidine ring is its significant intrinsic strain, a consequence of its four-membered cyclic structure. This ring strain is estimated to be approximately 25.4 kcal/mol. This value is intermediate between the highly strained and reactive aziridine (B145994) ring (approx. 27.7 kcal/mol) and the much more stable five-membered pyrrolidine (B122466) ring (approx. 5.4 kcal/mol). This intermediate strain level gives azetidines a unique balance of stability for handling and isolation, coupled with sufficient reactivity to participate in strain-releasing ring-opening and expansion reactions under appropriate conditions. rsc.org The azetidine ring typically adopts a puckered or non-planar conformation to partially alleviate this inherent angle strain.
| Heterocycle | Ring Size | Approximate Ring Strain (kcal/mol) |
|---|---|---|
| Aziridine | 3 | 27.7 |
| Azetidine | 4 | 25.4 |
| Pyrrolidine | 5 | 5.4 |
| Piperidine | 6 | ~0 |
The rigid, three-dimensional structure of the azetidine ring makes it an attractive scaffold in medicinal chemistry. Incorporating this motif can conformationally constrain a molecule, which can lead to higher binding affinity with biological targets by reducing the entropic penalty of binding. nih.gov Furthermore, the nitrogen atom provides a convenient handle for synthetic modification and can serve as a basic center or a hydrogen bond acceptor, influencing a molecule's pharmacokinetic properties such as solubility and cell permeability. researchgate.net Azetidines are found in numerous marketed drugs and clinical candidates, including the antihypertensive drug Azelnidipine, highlighting their value in drug design. nih.gov Their utility also extends to materials science, where they have been explored as monomers for polymerization and as chiral templates in asymmetric synthesis. rsc.org
The Azetidin-3-ol (B1332694) Framework: Synthetic Utility and Functionalization Potential
Within the broader class of azetidines, the azetidin-3-ol framework is a particularly useful synthetic intermediate. The hydroxyl group at the C3 position offers a versatile point for further functionalization. For instance, oxidation of a secondary azetidin-3-ol yields the corresponding azetidin-3-one. researchgate.net These azetidin-3-ones are valuable precursors themselves, as the ketone functionality can undergo a wide range of chemical transformations. nih.govcymitquimica.com
Azetidin-3-ones can be reacted with organometallic reagents, such as Grignard or organolithium compounds, to generate tertiary azetidin-3-ols. google.com This reaction is a powerful method for introducing a variety of substituents at the C3 position in a stereocontrolled manner, creating a chiral center with high molecular complexity. The synthesis of the key intermediate, 1-benzhydrylazetidin-3-one, is well-established and typically proceeds through the oxidation of 1-benzhydrylazetidin-3-ol, which is synthesized from the reaction of benzhydrylamine and epichlorohydrin. google.com
Elucidating the Significance of 1-Benzhydryl-3-isopropylazetidin-3-ol within Azetidinol (B8437883) Research
The specific compound, this compound, serves as an illustrative example of the molecular complexity that can be achieved using the azetidin-3-ol framework. While specific research on this exact molecule is not widely published, its structure and likely synthesis route place it firmly within the context of modern medicinal and synthetic chemistry.
The logical synthetic pathway to this tertiary alcohol involves the nucleophilic addition of an isopropyl Grignard reagent, such as isopropylmagnesium bromide, to the carbonyl group of 1-benzhydrylazetidin-3-one. google.compurdue.edu This reaction would create a quaternary carbon center at the C3 position of the azetidine ring.
Each substituent on the this compound structure contributes distinct properties:
The 3-Hydroxy Group: The tertiary alcohol functionality can act as both a hydrogen bond donor and acceptor. Its presence influences the molecule's polarity and solubility.
The 3-Isopropyl Group: Compared to a simple methyl group or hydrogen at the same position, the isopropyl group provides increased steric bulk. This can influence the molecule's preferred conformation and its ability to fit into specific binding pockets. The increased lipophilicity of the isopropyl group can also affect the molecule's pharmacokinetic properties. ontosight.ai
The study of molecules like this compound is significant as it explores how the combination of these specific substituents on a strained azetidine scaffold influences molecular shape, physicochemical properties, and potential biological activity. It represents a class of compounds designed to probe specific regions of chemical space, with potential applications in the development of novel therapeutics. ontosight.ai
| Compound Name | Substituent at C3 | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| 1-Benzhydrylazetidin-3-ol | -H | C₁₆H₁₇NO | 239.31 |
| 1-Benzhydryl-3-methylazetidin-3-ol | -CH₃ | C₁₇H₁₉NO | 253.34 |
| This compound | -CH(CH₃)₂ | C₁₉H₂₃NO | 281.40 |
Properties
Molecular Formula |
C19H23NO |
|---|---|
Molecular Weight |
281.4 g/mol |
IUPAC Name |
1-benzhydryl-3-propan-2-ylazetidin-3-ol |
InChI |
InChI=1S/C19H23NO/c1-15(2)19(21)13-20(14-19)18(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,15,18,21H,13-14H2,1-2H3 |
InChI Key |
FDEUIYPJACKIQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)O |
Origin of Product |
United States |
Theoretical and Computational Investigations of 1 Benzhydryl 3 Isopropylazetidin 3 Ol and Azetidine Analogues
Quantum Chemical Analysis of Azetidine (B1206935) Ring Strain and Conformational Preferences
The azetidine ring, a four-membered nitrogen-containing heterocycle, is characterized by significant ring strain, which profoundly influences its chemical reactivity and conformational behavior. researchwithrutgers.com Quantum chemical calculations are instrumental in quantifying this strain and predicting the molecule's preferred three-dimensional structures.
Detailed Research Findings:
The ring strain energy of azetidine is approximately 25.2-25.4 kcal/mol. researchgate.netrsc.org This value is comparable to that of other highly strained rings like cyclobutane (26.4 kcal/mol) and aziridine (B145994) (26.7 kcal/mol), but significantly higher than that of its five-membered analogue, pyrrolidine (B122466) (5.8 kcal/mol). researchgate.net This inherent strain makes the azetidine ring rigid yet stable enough for practical handling, rendering it an attractive scaffold in medicinal chemistry. researchgate.netnih.gov
Conformational analysis of azetidine derivatives, performed using methods like density functional theory (DFT), reveals that the four-membered ring is not planar. It adopts a puckered conformation to alleviate some of the torsional strain. nih.gov The degree of puckering and the preferred conformation can be influenced by the nature and position of substituents on the ring, as well as the surrounding environment. For instance, computational studies on L-azetidine-2-carboxylic acid have shown that the ring can adopt different puckered structures depending on the peptide backbone. nih.gov Furthermore, the polarity of the solvent can affect the conformational equilibrium; as solvent polarity increases, conformations like the polyproline II-type structure can become more populated. nih.gov
| Compound | Ring Size | Heteroatom | Ring Strain (kcal/mol) |
|---|---|---|---|
| Aziridine | 3 | Nitrogen | 26.7 |
| Azetidine | 4 | Nitrogen | 25.2 |
| Cyclobutane | 4 | None | 26.4 |
| Pyrrolidine | 5 | Nitrogen | 5.8 |
| Piperidine | 6 | Nitrogen | 0 |
Computational Modeling of Reaction Pathways in Azetidine Synthesis and Transformations
Due to the challenges associated with their synthesis, computational modeling has become a key strategy to predict and understand the reaction pathways for forming and functionalizing azetidine rings. nih.govmit.edu These models can guide experimental efforts, saving time and resources.
Detailed Research Findings:
Computational models have been successfully used to predict the feasibility of photocatalyzed reactions to form azetidines. mit.edu By calculating the frontier orbital energies of potential reactants (alkenes and oximes), researchers can pre-screen for pairs that are likely to react successfully, widening the known substrate scope for azetidine synthesis. mit.edu
Density functional theory (DFT) calculations have also been employed to elucidate reaction mechanisms. For example, in the copper-catalyzed synthesis of azetidines from ynamides, computational studies were performed to understand the regioselectivity of the cyclization. nih.gov The calculations revealed the preference for the observed 4-exo-dig pathway over the alternative 5-endo-dig pathway, providing a theoretical basis for the experimental outcomes. nih.gov
The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, represents one of the most direct methods for synthesizing azetidines. researchgate.netrsc.org Mechanistic and computational studies have been crucial in understanding the role of the sulfamoyl fluoride group in enabling reactive triplet imine states, which can then react with a broad range of alkenes to yield azetidine products. researchgate.net
Structure-Property Relationship Studies through Molecular Descriptors
Understanding the relationship between the structure of an azetidine analogue and its physicochemical or biological properties is crucial for rational drug design. Molecular descriptors—numerical values that quantify different aspects of a molecule's structure—are used in these quantitative structure-property relationship (QSPR) and structure-activity relationship (QSAR) studies.
Detailed Research Findings:
For azetidine-based scaffolds intended for central nervous system (CNS) applications, simple molecular descriptors are used to tailor their properties for blood-brain barrier penetration. nih.gov Key descriptors include molecular weight (MW), topological polar surface area (TPSA), lipophilicity (LogP), and the number of hydrogen bond donors and acceptors (HBD/HBA). By calculating these descriptors at the design stage, libraries of compounds can be optimized for CNS drug-like properties. nih.gov
The unique structural motif of the azetidine ring, with its embedded polar nitrogen atom, is considered a "privileged scaffold" in medicinal chemistry. rsc.org This implies that the azetidine core is frequently found in bioactive molecules. Structure-activity relationship studies of azetidine-containing compounds have provided insights into how substitutions affect biological activity. For instance, in a series of TZT-1027 analogues, attaching different substituted aryl groups to the azetidine ring led to significant variations in their antiproliferative activities against cancer cell lines. mdpi.com An unsubstituted phenyl group on the azetidine moiety yielded the most potent compound, while various ortho-, meta-, and para-substitutions resulted in a 20- to 60-fold loss of potency. mdpi.com
Molecular Docking Simulations of Azetidine Scaffolds for Understanding Molecular Recognition
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how azetidine-containing ligands interact with biological targets such as proteins and enzymes.
Detailed Research Findings:
Docking studies have been instrumental in evaluating the potential of azetidine derivatives as therapeutic agents. In one study, novel azetidin-2-one derivatives were designed and docked into the active site of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. researchgate.net The simulations predicted that the derivatives could form satisfactory binding interactions within the erlotinib binding site, with some compounds showing higher predicted fitness scores than the reference ligand. researchgate.net
In another example, azetidine derivatives were evaluated as potential antiviral agents through molecular docking. researchgate.net A novel azetidine compound was docked against the Hepatitis C virus (HCV) NS5B protein and Norovirus. The results indicated that the compound could act as a potential inhibitor for both viral targets. These docking predictions were further validated by molecular dynamics (MD) simulations to assess the stability of the ligand-protein complexes. researchgate.net
| Azetidine Scaffold | Biological Target | Therapeutic Area | Key Finding |
|---|---|---|---|
| Azetidin-2-one derivatives | Epidermal Growth Factor Receptor (EGFR) | Anticancer | Satisfactory binding contact with high fitness scores. researchgate.net |
| Azetidine-2-one derivatives | E. coli & M. tuberculosis enoyl ACP-reductase | Antibacterial/Antitubercular | Good binding energy and hydrogen bonding interactions. vistas.ac.in |
| Novel azetidine derivative | Hepatitis C Virus (HCV) NS5B & Norovirus | Antiviral | Identified as a potential dual inhibitor. researchgate.net |
| Oxazetidine derivatives | Human Adenosine A2A Receptor | Neurological Disorders | Excellent binding potentials towards the receptor. jmpas.com |
In Silico Studies of Synthetic Accessibility and Diversification Potential
A significant challenge in drug discovery is not only designing potent molecules but also ensuring they can be synthesized efficiently. In silico tools are increasingly used to assess the synthetic accessibility of novel compounds and to explore the potential for creating diverse chemical libraries from a common scaffold.
Detailed Research Findings:
Advanced in silico techniques can now perform "forward synthesis" to explore the chemical space around a lead compound. nih.gov These methods use a database of known chemical reactions and commercially available starting materials to generate libraries of virtual products that are predicted to be synthetically feasible. This approach ensures that the designed analogues are practically accessible. nih.gov
The azetidine core has proven to be a versatile scaffold for generating diverse molecular frameworks. Researchers have demonstrated the synthesis and diversification of a densely functionalized azetidine ring to create a wide variety of fused, bridged, and spirocyclic ring systems. nih.gov This highlights the high diversification potential of the azetidine scaffold, allowing for the exploration of a broad chemical space to find novel bioactive compounds. The ability to generate such diverse libraries from a single, well-characterized core structure is a significant advantage in diversity-oriented synthesis (DOS). nih.gov
Chemical Reactivity and Derivatization of 1 Benzhydryl 3 Isopropylazetidin 3 Ol
Reactions of the Azetidine (B1206935) Ring System
The inherent ring strain of the azetidine core in 1-Benzhydryl-3-isopropylazetidin-3-ol makes it susceptible to reactions that lead to more stable, larger ring systems or acyclic products. The benzhydryl group on the nitrogen atom also plays a significant role, influencing the reactivity of the ring and serving as a protecting group that can be strategically removed.
Ring-Opening Reactions: Mechanisms and Synthetic Utility
The strained four-membered ring of azetidines can undergo cleavage under various conditions, a reaction driven by the release of ring strain. For 3-hydroxyazetidines, including this compound, ring-opening can be initiated by electrophilic activation of the hydroxyl group or by nucleophilic attack at one of the ring carbons.
Under acidic conditions, protonation of the hydroxyl group can lead to the formation of a stabilized azetidin-3-yl cation. This intermediate can then be attacked by nucleophiles, resulting in the opening of the ring to form functionalized acyclic amine derivatives. The synthetic utility of such reactions lies in the ability to generate stereochemically defined amino alcohols and their derivatives, which are important building blocks in medicinal chemistry.
Alternatively, activation of the azetidine nitrogen, for instance through the formation of a quaternary ammonium salt, can facilitate nucleophilic ring-opening. Lewis acids can also promote the cleavage of the C-N bond, leading to the formation of various functionalized propylamines.
Ring-Expansion Transformations to Larger Heterocycles
Ring expansion reactions of azetidines provide a valuable route to larger, more stable heterocyclic systems such as pyrrolidines and piperidines. For 3-hydroxyazetidines, these transformations can be initiated by converting the hydroxyl group into a good leaving group. Subsequent intramolecular rearrangement can then lead to the formation of a five- or six-membered ring.
One common strategy involves the treatment of a related 2-(hydroxymethyl)pyrrolidine derivative with a sulfonyl chloride, which can lead to a piperidine through an aziridinium intermediate. Although not directly applicable to this compound, analogous rearrangements starting from suitably functionalized azetidines can be envisioned. For instance, a reaction cascade initiated by the hydroxyl group could, under the right conditions, lead to the formation of substituted pyrrolidines or other larger heterocycles. The synthesis of 3-substituted pyrrolidines is of particular interest due to their prevalence in biologically active molecules.
Reactions at the Nitrogen Atom (N-Substitution and N-Protection/Deprotection Strategies)
The nitrogen atom of the azetidine ring in this compound is a key site for chemical modification. The benzhydryl group (Bzh), while sterically demanding, serves as a common protecting group for the nitrogen atom in azetidines. Its removal, or deprotection, is a crucial step in many synthetic sequences to unmask the secondary amine for further functionalization.
A widely used method for the removal of the N-benzhydryl group is catalytic transfer hydrogenation. This method offers a milder alternative to high-pressure hydrogenation and is compatible with a variety of functional groups.
| Deprotection Method | Reagents and Conditions | Product | Notes |
| Catalytic Transfer Hydrogenation | 10% Pd/C, triethylsilane (TES), under neutral conditions | 3-Isopropylazetidin-3-ol | A mild method for N-debenzhydrylation. |
| Hydrogenation | H₂, Pd/C, often under acidic conditions (e.g., HCl) | 3-Isopropylazetidin-3-ol | Effective but may require higher pressures and acidic conditions. |
Once deprotected, the resulting secondary amine can undergo a variety of N-substitution reactions, including N-alkylation and N-arylation, to introduce diverse substituents. These reactions are fundamental in modifying the pharmacological properties of azetidine-containing molecules. For instance, N-alkylation can be achieved using alkyl halides in the presence of a base, while N-arylation can be accomplished through copper-catalyzed coupling reactions.
Transformations Involving the Hydroxyl Group at C3
The tertiary hydroxyl group at the C3 position of this compound is a versatile functional handle that can be readily transformed into other functional groups, significantly expanding the synthetic utility of this scaffold.
Esterification and Etherification Reactions
The hydroxyl group can be converted into esters and ethers through various established synthetic methods. These transformations are important for creating derivatives with altered polarity, solubility, and biological activity.
Esterification can be achieved by reacting the alcohol with an acyl chloride or an acid anhydride in the presence of a base. The reaction with an acyl chloride is typically rapid and efficient.
Etherification can be accomplished through methods such as the Williamson ether synthesis or the Mitsunobu reaction. The Williamson ether synthesis involves the deprotonation of the alcohol to form an alkoxide, which then displaces a halide from an alkyl halide in an SN2 reaction. Given the tertiary nature of the alcohol in this compound, steric hindrance might be a limiting factor for this reaction.
The Mitsunobu reaction offers a milder alternative for the formation of ethers and proceeds with inversion of configuration if the alcohol is chiral. This reaction utilizes a phosphine, such as triphenylphosphine, and an azodicarboxylate, like diethyl azodicarboxylate (DEAD), to activate the hydroxyl group for nucleophilic attack.
| Reaction Type | Reagents | Product Type | Key Features |
| Esterification | Acyl chloride, base (e.g., triethylamine) | Ester | Generally high-yielding and proceeds under mild conditions. |
| Williamson Ether Synthesis | Base (e.g., NaH), Alkyl halide (e.g., R-Br) | Ether | SN2 mechanism; may be sterically hindered for tertiary alcohols. |
| Mitsunobu Reaction | Triphenylphosphine (PPh₃), DEAD or DIAD, Nucleophile (e.g., R-OH) | Ether, Ester, etc. | Mild conditions, inversion of stereochemistry at the alcohol center. |
Oxidation Reactions and Subsequent Functionalization
Oxidation of the tertiary hydroxyl group in this compound is not possible without cleavage of a carbon-carbon bond. However, the analogous secondary alcohol, 1-benzhydrylazetidin-3-ol, can be readily oxidized to the corresponding ketone, 1-benzhydrylazetidin-3-one. This ketone is a versatile intermediate for further functionalization.
Common oxidation methods for converting secondary alcohols to ketones include the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation. Both methods are known for their mild reaction conditions and high yields.
Swern Oxidation : This method utilizes dimethyl sulfoxide (DMSO) and an activating agent like oxalyl chloride, followed by the addition of a hindered base such as triethylamine. The reaction is typically carried out at low temperatures (-78 °C). documentsdelivered.comyoutube.commdpi.comresearchgate.netnih.gov
Dess-Martin Periodinane (DMP) Oxidation : This reaction employs a hypervalent iodine reagent, the Dess-Martin periodinane, which is known for its mildness, selectivity, and compatibility with a wide range of functional groups. researchgate.netchemrxiv.orgnih.govnih.govnih.gov
The resulting 1-benzhydryl-3-azetidinone can then be used as a precursor for the synthesis of various 3-substituted azetidines. For example, it can undergo nucleophilic addition reactions at the carbonyl group or be used in the synthesis of novel γ-aminobutyric acid (GABA) uptake inhibitors. The ketone functionality provides a strategic point for introducing further chemical diversity into the azetidine scaffold.
Conversion to Leaving Groups for Further Substitution
The tertiary hydroxyl group at the C3 position of this compound is a poor leaving group in nucleophilic substitution reactions. Therefore, its conversion to a better leaving group is a crucial first step for further derivatization at this position. This transformation can be achieved using various standard reagents that react with alcohols to form esters or other derivatives which are readily displaced by nucleophiles.
Common strategies involve the conversion of the alcohol to sulfonates, such as tosylates (OTs), mesylates (OMs), or triflates (OTf), which are excellent leaving groups. The reaction typically involves treating the alcohol with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) or anhydride (e.g., trifluoromethanesulfonic anhydride) in the presence of a non-nucleophilic base like pyridine or triethylamine. These bases serve to neutralize the acidic byproduct (HCl or triflic acid) generated during the reaction.
Another approach is the conversion of the alcohol into a halide (chloride or bromide) using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). These reactions often proceed via an SNi (internal nucleophilic substitution) or SN2 mechanism, and the choice of reagent and reaction conditions can influence the stereochemical outcome. However, due to the steric hindrance around the tertiary carbon at C3, SN1-type reactions might also be possible under certain conditions, potentially leading to a loss of stereochemical integrity if the starting material is chiral.
The table below summarizes common reagents used for the conversion of tertiary alcohols to good leaving groups, which are applicable to this compound.
| Reagent | Leaving Group Formed | Abbreviation |
| p-Toluenesulfonyl chloride | Tosylate | OTs |
| Methanesulfonyl chloride | Mesylate | OMs |
| Trifluoromethanesulfonic anhydride | Triflate | OTf |
| Thionyl chloride | Chloride | Cl |
| Phosphorus tribromide | Bromide | Br |
This table presents potential derivatizations based on general alcohol reactivity.
Reactivity and Functionalization of the Isopropyl Group at C3
Direct functionalization of the isopropyl group at the C3 position of this compound presents a significant synthetic challenge. The methyl groups of the isopropyl substituent are relatively unreactive, consisting of strong C-H bonds. Any attempt at functionalization would likely require harsh reaction conditions, which could lead to undesired side reactions involving the more reactive azetidine ring or the hydroxyl group.
One potential, albeit challenging, avenue for functionalization could be free-radical halogenation. This method would involve the use of a radical initiator (e.g., UV light or AIBN) and a halogenating agent (e.g., N-bromosuccinimide for allylic/benzylic bromination, though not directly applicable here). However, this approach is notoriously unselective for simple alkanes and would likely result in a mixture of products, with halogenation occurring at various positions on the isopropyl group as well as potentially at the benzhydryl moiety. The steric hindrance around the C3 position would also impede the approach of the radical species.
Given the lack of activating groups adjacent to the isopropyl substituent, more sophisticated C-H activation methodologies might be required. However, the development of such specific transformations for this particular substrate has not been extensively reported in the scientific literature. Therefore, the reactivity of the isopropyl group is generally considered to be low under standard organic synthesis conditions.
Regioselectivity and Stereoselectivity in Derivatization Reactions
Regioselectivity and stereoselectivity are crucial considerations in the derivatization of this compound. The presence of bulky substituents, namely the benzhydryl group on the nitrogen and the isopropyl group at C3, creates a sterically hindered environment that dictates the trajectory of incoming reagents.
Regioselectivity: In reactions involving the derivatization of the hydroxyl group, regioselectivity is straightforward as it is the only primary reactive site for the reagents discussed in section 4.2.3. However, if conditions were to be employed that could potentially activate C-H bonds, the regioselectivity would become a significant issue, with potential reactions at the benzhydryl methine position, the azetidine ring, or the isopropyl group.
Stereoselectivity: The stereochemical outcome of reactions at the C3 position is highly dependent on the reaction mechanism.
Reactions at the hydroxyl group: The conversion of the alcohol to a leaving group (e.g., tosylate, mesylate) occurs at the oxygen atom and does not affect the stereochemistry of the C3 carbon.
Substitution reactions: Subsequent nucleophilic substitution reactions on the derivatized C3 position can proceed with either inversion or retention of configuration, or racemization, depending on the mechanism (SN2, SN1, or neighboring group participation). Due to the steric hindrance from the benzhydryl and isopropyl groups, a classic SN2 reaction with complete inversion of stereochemistry might be disfavored. An SN1-type reaction, proceeding through a planar carbocation intermediate, would likely lead to a racemic or near-racemic mixture of products. The bulky benzhydryl group can influence the facial selectivity of the incoming nucleophile's attack on the carbocation.
Studies on related 1-benzhydryl-azetidin-3-one systems have shown that the stereochemistry of substituents can be controlled. For example, the reduction of a 1-benzhydryl-azetidin-3-one can lead to the corresponding cis or trans alcohol depending on the reducing agent and the existing stereocenters on the ring. This highlights the directing effect of the substituents on the azetidine ring.
The following table illustrates the expected stereochemical outcomes for reactions at the C3 position of a chiral this compound derivative.
| Reaction Type | Reagent/Conditions | Expected Stereochemical Outcome at C3 |
| Esterification | TsCl, pyridine | Retention of configuration |
| Nucleophilic Substitution (SN2) | Nu⁻ on C3-OTs | Inversion of configuration (if accessible) |
| Nucleophilic Substitution (SN1) | Solvolysis of C3-OTs | Racemization or mixture of diastereomers |
This table is a predictive representation based on general principles of stereochemistry in organic reactions.
Role of 1 Benzhydryl 3 Isopropylazetidin 3 Ol As a Versatile Synthetic Building Block
Integration into Complex Molecular Architectures
The rigid and functionally dense nature of the 1-Benzhydryl-3-isopropylazetidin-3-ol framework makes it an attractive starting point for the synthesis of complex molecular structures. Its defined three-dimensional geometry is a key feature that chemists exploit to build larger, more intricate molecules with specific shapes and functionalities.
In the field of medicinal chemistry and drug discovery, the synthesis of chemical libraries containing a wide variety of related compounds is crucial for identifying new therapeutic agents. The azetidine (B1206935) ring system is an excellent scaffold for creating such libraries due to its structural rigidity and the ability to introduce diverse substituents at multiple positions. The synthesis and diversification of densely functionalized azetidine rings can lead to a wide variety of fused, bridged, and spirocyclic ring systems. nih.gov This approach, known as diversity-oriented synthesis (DOS), aims to access novel chemical spaces. nih.gov
The use of scaffolds like this compound allows for the systematic modification of the core structure, leading to the generation of large numbers of unique molecules. These libraries can then be screened for biological activity against various targets. For instance, the development of CNS-focused libraries often utilizes such scaffolds, as the resulting molecules can be tailored to have physicochemical properties suitable for blood-brain barrier penetration. nih.gov
Table 1: Key Features of Azetidine Scaffolds in Library Synthesis
| Feature | Description | Relevance to Drug Discovery |
|---|---|---|
| Structural Rigidity | The four-membered ring provides a conformationally constrained core. | Leads to more defined molecular shapes, which can improve binding affinity and selectivity to biological targets. |
| 3D-Topology | Offers a non-flat, three-dimensional structure. | Increases access to novel chemical space compared to more common flat aromatic scaffolds. |
| Functionalization Points | Substituents can be added at the N-1 and C-3 positions, and the ring can be further modified. | Allows for the creation of a diverse set of analogues with varied physicochemical properties (e.g., solubility, lipophilicity). |
| Synthetic Accessibility | Robust synthetic routes to azetidine cores have been developed. nih.gov | Enables the large-scale production of diverse compound libraries for high-throughput screening. |
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. The constrained azetidine ring is an ideal component for creating these mimics. Unnatural amino acids, including those with cyclic structures, are key building blocks for peptidomimetics. nih.gov
Incorporating the this compound structure, or derivatives thereof, into a peptide sequence can impose specific conformational constraints on the peptide backbone. This can lock the molecule into a bioactive conformation, leading to higher potency and selectivity. Azetidine-containing amino acids are considered constrained analogues of natural amino acids like proline. The stereoselective synthesis of azetidine-carboxylic acids allows for their use as novel peptidomimetic building blocks. researcher.life
Chiral Azetidinol (B8437883) Derivatives as Chiral Auxiliaries or Ligands in Asymmetric Catalysis
Asymmetric catalysis is a powerful tool for synthesizing enantiomerically pure compounds, which is particularly important in the pharmaceutical industry. Chiral molecules derived from azetidinols can play a crucial role in this field, acting either as chiral auxiliaries or as ligands for metal catalysts. birmingham.ac.uk
A chiral auxiliary is a molecule that is temporarily attached to a substrate to direct a chemical reaction to produce a specific stereoisomer. sigmaaldrich.comwikipedia.org After the reaction, the auxiliary is removed and can often be recycled. sigmaaldrich.com Chiral azetidine derivatives have been successfully used for this purpose. For example, (S)-1-Phenylethylamine has been employed as a chiral auxiliary to synthesize enantiomerically pure azetidine-2,4-dicarboxylic acids. rsc.org
In another approach, chiral azetidines function as ligands that coordinate to a metal center, creating a chiral catalyst. This catalyst then transfers its chirality to the products of the reaction. The rigid structure of the azetidine ring is advantageous as it can create a well-defined chiral environment around the metal, leading to high levels of stereoselectivity. birmingham.ac.uk Chiral oxazolidine ligands, which share structural similarities with azetidinols, have also found increasing attention in asymmetric catalysis due to their modular synthesis and rigid structure. rsc.org
Table 2: Roles of Chiral Azetidinols in Asymmetric Synthesis
| Role | Mechanism of Action | Desired Outcome |
|---|---|---|
| Chiral Auxiliary | Temporarily incorporated into the reacting molecule to control the stereochemical outcome of a reaction. sigmaaldrich.comwikipedia.org | Diastereoselective formation of a new stereocenter. The auxiliary is subsequently removed. |
| Chiral Ligand | Binds to a metal catalyst to form a chiral complex that mediates an enantioselective transformation. birmingham.ac.uk | Catalytic generation of an enantiomerically enriched product. |
Precursor in the Synthesis of Diverse Azetidine Derivatives and Analogues
This compound is not only an endpoint but also a key intermediate for the synthesis of a wide array of other functionalized azetidines. The hydroxyl group at the C-3 position is a versatile functional handle that can be converted into other groups, such as ketones (azetidin-3-ones), amines, or halogens, opening the door to a plethora of new analogues. nih.gov
Azetidin-3-ones, for instance, are valuable substrates for creating further functionalized azetidines. nih.gov The nitrogen atom can also be deprotected by removing the benzhydryl group, typically through catalytic hydrogenation, allowing for the introduction of different substituents at the N-1 position. medwinpublishers.com This flexibility makes the initial azetidinol a central hub from which numerous other compounds can be accessed, each with potentially unique properties and applications. The synthesis of azetidine derivatives is a challenging but important area of research due to the ring strain of the four-membered ring. medwinpublishers.com
Emerging Applications in Organic Synthesis and Materials Science
The unique structural and chemical properties of azetidines are leading to their exploration in new and emerging fields beyond traditional medicinal chemistry. Their role as versatile building blocks extends to materials science and advanced organic synthesis. mdpi.com
In materials science, the incorporation of rigid, three-dimensional units like the azetidine ring into polymer backbones can significantly influence the material's properties. This can lead to polymers with enhanced thermal stability, specific mechanical properties, or unique self-assembly characteristics. While still an emerging area, the use of highly functionalized building blocks is a key strategy in the development of new materials. For example, versatile building blocks are being used to create new radiopaque polymeric biomaterials for applications like cardiovascular stents. nih.gov
In organic synthesis, the strained nature of the azetidine ring can be exploited in ring-opening reactions to generate more complex, linear structures with defined stereochemistry. This provides novel synthetic pathways to other classes of compounds that might be difficult to access through traditional methods.
Challenges and Future Perspectives in 1 Benzhydryl 3 Isopropylazetidin 3 Ol Research
Development of More Efficient and Atom-Economical Synthetic Routes
Future research directions are focused on addressing these limitations through several key strategies:
Palladium-Mediated C-H Activation: This approach aims to form the azetidine (B1206935) ring through direct C-H amination, which could drastically reduce the number of synthetic steps. rsc.orgnih.gov
Catalytic Cycloadditions: The development of novel catalysts for [2+2] cycloadditions, such as the aza Paternò-Büchi reaction, offers a direct route to the azetidine core from readily available imines and alkenes. rsc.orgresearchgate.net
One-Pot Reactions: Designing tandem or domino reaction sequences where multiple bonds are formed in a single operation without isolating intermediates can significantly improve efficiency and reduce waste.
These modern synthetic strategies promise to provide more environmentally benign and cost-effective pathways to 1-Benzhydryl-3-isopropylazetidin-3-ol and its analogs.
| Synthetic Strategy | Challenges | Future Perspectives |
| Traditional Linear Synthesis | Multiple steps, low overall yield, use of protecting groups, high E-factor (waste). | Phasing out in favor of more modern approaches. |
| C-H Activation/Annulation | Catalyst efficiency, substrate scope limitations, regioselectivity control. rsc.org | Development of more robust and versatile palladium catalysts; exploration of other transition metals. nih.gov |
| [2+2] Photocycloaddition | Rapid relaxation of imine excited state, competing side reactions, limited substrate scope. researchgate.net | Discovery of novel photosensitizers and imine scaffolds to improve reaction efficiency and scope. rsc.org |
| Copper-Catalyzed Radical Cyclization | Control of regioselectivity (4-exo-dig vs. 5-endo-dig pathways). nih.gov | Optimization of copper-photoredox systems to favor the desired anti-Baldwin 4-exo-dig cyclization. |
Advanced Stereochemical Control in Azetidinol (B8437883) Synthesis
The presence of a stereocenter at the C3 position of this compound necessitates precise control over stereochemistry, which remains a significant challenge. Achieving high levels of enantioselectivity in the synthesis of such tetrasubstituted, strained rings is a key objective.
Future advancements in this area will likely stem from:
Asymmetric Catalysis: The design and application of novel chiral catalysts, including transition metal complexes and organocatalysts, are paramount. birmingham.ac.ukresearchgate.net For instance, chiral sabox copper(I) catalysis has shown promise in the enantioselective synthesis of related azetine carboxylates. nih.gov Iridium-tol-BINAP catalysts have also been used effectively in reductive couplings to form chiral azetidinols. nih.gov
Chiral Auxiliaries: The use of removable chiral auxiliaries can guide the stereochemical outcome of key bond-forming steps. (S)-1-Phenylethylamine has been successfully used as a chiral auxiliary for the synthesis of enantiomerically pure azetidine dicarboxylic acids. rsc.org
Dynamic Kinetic Resolution: Developing processes that can convert a racemic mixture of intermediates into a single desired enantiomer of the final product would be a highly efficient strategy.
These approaches are crucial for accessing enantiomerically pure this compound, which is vital for applications where specific stereoisomers are required.
| Method | Principle | Potential for this compound |
| Chiral Ligand Metal Catalysis | A chiral ligand coordinates to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. researchgate.net | High enantioselectivity (ee%) is achievable; requires screening of various ligands and metals. nih.govnih.gov |
| Organocatalysis | Small, chiral organic molecules catalyze the reaction enantioselectively without the need for metals. birmingham.ac.uk | Offers a greener alternative to metal catalysis; catalyst design can be challenging. |
| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction, after which it is removed. rsc.org | Reliable method but adds steps for attachment and removal, lowering overall atom economy. |
Expansion of Reactivity Profiles for Broadened Synthetic Utility
The synthetic utility of this compound is determined by its reactivity. While the strained four-membered ring offers unique reaction pathways, its stability can also limit its functionalization. rsc.org A key challenge is to selectively activate and transform the molecule without leading to undesired decomposition.
Future research will focus on exploring and expanding the reactivity of the azetidinol core:
Ring-Opening and Ring-Expansion Reactions: The inherent ring strain can be harnessed to drive selective ring-opening reactions with various nucleophiles, providing access to highly functionalized acyclic amines. magtech.com.cnrsc.org Furthermore, controlled ring expansion could yield other important heterocyclic systems like pyrrolidines or piperidines. nih.govresearchgate.net
Functionalization of the Hydroxyl Group: The C3-hydroxyl group serves as a key handle for further modifications. A Ritter-initiated cascade reaction of 3-hydroxyazetidines has been shown to produce highly substituted 2-oxazolines, demonstrating a novel rearrangement pathway. worktribe.comdurham.ac.uknih.govacs.org
Photochemical Transformations: The benzhydryl group's photochemical properties can be exploited. Recent studies have shown that the benzhydryl group can facilitate photochemical Norrish-Yang cyclization and subsequent ring-opening reactions of azetidinol intermediates. beilstein-journals.org
By systematically mapping out the reactivity of this compound, its application as a versatile building block for more complex molecules can be significantly broadened. rsc.org
| Reaction Type | Description | Potential Products from this compound |
| Nucleophilic Ring Opening | Attack of a nucleophile at a ring carbon (C2 or C4), cleaving a C-N bond to relieve ring strain. magtech.com.cn | γ-Amino alcohols, diamines. |
| Ring Expansion | Rearrangement that incorporates an external atom or migrates a side chain to form a larger ring. nih.govresearchgate.net | Substituted pyrrolidines, piperidines. |
| Ritter-Initiated Rearrangement | Acid-catalyzed reaction of the C3-hydroxyl group with a nitrile, leading to a cascade that forms a new heterocyclic ring. durham.ac.uk | Highly substituted 2-oxazolines. |
| Photochemical Ring Opening | Light-induced cleavage of the azetidine ring, often facilitated by specific protecting groups like benzhydryl. beilstein-journals.org | Functionalized aminodioxolanes. |
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow and automated platforms presents a significant opportunity for the production of azetidinols. bohrium.com Flow chemistry offers superior control over reaction parameters, enhanced safety, and improved scalability. springerprofessional.devapourtec.comnih.gov
Challenges in this area include adapting complex, multi-step batch syntheses to a continuous process, which can be complicated by issues like reagent incompatibility and the need for in-line purification. innovationnewsnetwork.comnus.edu.sg
Future perspectives are promising:
End-to-End Automated Synthesis: The development of fully automated platforms that integrate reaction, work-up, and purification steps can enable the on-demand synthesis of this compound and its derivatives. innovationnewsnetwork.comnus.edu.sg
High-Throughput Experimentation: Automated flow systems can be used to rapidly screen a wide range of reaction conditions (temperature, pressure, catalysts, residence time) to quickly optimize the synthesis. durham.ac.uk
The integration of these technologies could revolutionize the discovery and production of novel azetidine-based compounds. bohrium.comresearchgate.net
| Parameter | Batch Synthesis | Flow Chemistry / Automated Synthesis |
| Process Control | Difficult to maintain uniform temperature and mixing. | Precise control over temperature, pressure, and residence time. springerprofessional.de |
| Safety | Handling of hazardous reagents and exotherms can be risky at scale. | Small reactor volumes enhance safety; hazardous intermediates can be generated and consumed in situ. nih.gov |
| Scalability | Scaling up often requires significant re-optimization. | Scale-up is typically achieved by running the system for a longer duration ("numbering-up"). vapourtec.com |
| Efficiency | Often involves manual work-up and purification between steps. | Enables multi-step, telescoped reactions with in-line purification, reducing manual labor and time. durham.ac.ukuc.pt |
Novel Computational Approaches for Predictive Synthesis and Reactivity
Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of complex molecules like this compound. However, accurately modeling strained four-membered rings and predicting the stereochemical outcomes of reactions remains computationally intensive and challenging.
The future of azetidinol research will be heavily influenced by advancements in computational methods:
Predictive Synthesis Models: Machine learning and artificial intelligence (AI) algorithms, trained on large reaction databases, can predict the outcomes of reactions, suggest optimal synthetic routes, and even propose novel pathways. nih.govfanaticalfuturist.comatomfair.comchemeurope.com These tools can significantly accelerate the discovery and development process. digitellinc.comsciencedaily.com
DFT for Mechanistic Insights: Density Functional Theory (DFT) calculations can be used to model reaction mechanisms, elucidate transition states, and rationalize the origins of stereoselectivity. researchgate.netacs.orgrsc.org This understanding is crucial for designing more selective and efficient catalysts and reactions. mit.edursc.org
Quantum-Guided Molecular Mechanics: Hybrid approaches that combine the accuracy of quantum mechanics with the speed of molecular mechanics can enable rapid and accurate prediction of stereoselectivity for a large number of substrates and catalysts. nih.gov
These computational tools will empower researchers to move from a trial-and-error approach to a more rational, predictive, and design-oriented strategy for synthesizing and utilizing novel azetidinols. mit.edu
| Computational Method | Application in Azetidinol Research | Future Outlook |
| Density Functional Theory (DFT) | Elucidating reaction mechanisms, calculating transition state energies, explaining observed stereoselectivity. acs.orgrsc.org | Increased accuracy with new functionals; application to more complex catalytic cycles. researchgate.net |
| Machine Learning (ML) / AI | Predicting reaction outcomes, retrosynthesis planning, screening for optimal conditions. nih.govfanaticalfuturist.com | Integration with robotic platforms for autonomous reaction discovery and optimization. digitellinc.comsciencedaily.com |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | High-throughput virtual screening of catalysts and substrates for stereoselectivity prediction. nih.gov | Broader application to diverse reaction types involving azetidines. |
Q & A
Q. What are the established synthetic routes for 1-Benzhydryl-3-isopropylazetidin-3-ol, and how can purity be validated?
Methodological Answer: Synthesis typically involves reductive amination or Mannich-type reactions, leveraging benzhydryl and isopropyl precursors. For example:
- Reductive Amination: Reacting benzhydrylamine with a ketone precursor (e.g., 3-isopropylazetidin-3-ol) under hydrogenation conditions using catalysts like Pd/C or Raney Ni .
- Mannich Reaction: Introducing the benzhydryl group via a three-component reaction involving formaldehyde, amine, and ketone derivatives .
Validation:
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: Identify stereochemistry and substituent positioning. For example, azetidine ring protons exhibit distinct splitting patterns (e.g., coupling constants J = 8–10 Hz for cis/trans isomers) .
- IR Spectroscopy: Confirm hydroxyl (-OH) stretch (~3200–3400 cm) and azetidine C-N vibrations (~1100 cm) .
- LC-MS: Validate molecular weight (m/z 267.32) and detect impurities (e.g., unreacted precursors at m/z < 200) .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields of this compound?
Methodological Answer: Use factorial design to screen variables (temperature, catalyst loading, solvent polarity):
- Example Design: A 2 factorial matrix testing temperature (25°C vs. 60°C), catalyst (Pd/C vs. Raney Ni), and solvent (ethanol vs. THF).
- Statistical Analysis: Apply ANOVA to identify significant factors (e.g., catalyst type contributes 60% variance in yield) .
Data Contradictions:
If computational models (e.g., DFT calculations) predict higher yields at 60°C but experiments show degradation, reconcile by validating thermal stability via TGA or DSC .
Q. What computational strategies support the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Quantum Chemical Modeling: Use Gaussian or ORCA to calculate electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity. For example, lower HOMO energy in benzhydryl derivatives correlates with electrophilic susceptibility .
- Molecular Dynamics (MD): Simulate binding affinities to biological targets (e.g., enzymes) using AMBER or GROMACS. Focus on azetidine ring flexibility and benzhydryl hydrophobic interactions .
Validation:
Cross-reference computational predictions with experimental IC values in enzyme inhibition assays. Discrepancies may arise from solvation effects not modeled in simulations .
Q. How to resolve contradictions between experimental and theoretical data in stereochemical assignments?
Methodological Answer:
- X-ray Crystallography: Resolve absolute configuration (e.g., (3R)-isomer vs. (3S)-isomer) and compare with DFT-optimized geometries .
- Vibrational Circular Dichroism (VCD): Differentiate enantiomers by analyzing C-N and C-O vibrational modes .
Case Study:
If NMR suggests a trans-azetidine configuration but DFT favors cis, re-examine solvent effects (e.g., chloroform vs. DMSO) on NMR chemical shifts .
Q. What methodologies enable the study of degradation pathways under environmental conditions?
Methodological Answer:
- Accelerated Stability Testing: Expose the compound to UV light (λ = 254 nm), humidity (75% RH), and elevated temperatures (40°C) for 4 weeks. Monitor degradation via LC-MS (e.g., hydroxylation or ring-opening products) .
- Oxidative Stress Analysis: Use ESR spectroscopy to detect free radicals generated during photodegradation .
Key Considerations
- Advanced vs. Basic: Basic questions focus on synthesis/characterization; advanced questions integrate computational modeling, stability, and mechanistic studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
